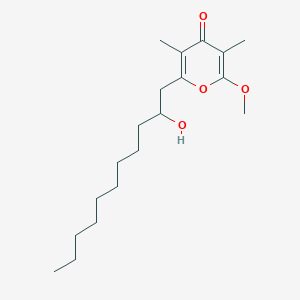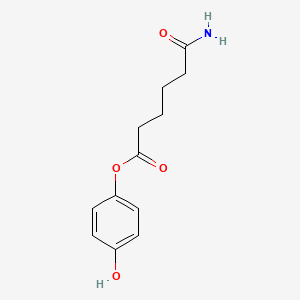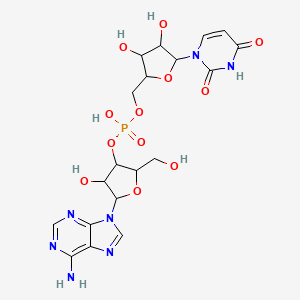![molecular formula C11H9NO2S B14175449 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918107-75-2](/img/structure/B14175449.png)
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many bioactive molecules, including drugs with antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of appropriate thiazole derivatives with benzaldehyde under specific conditions. One common method involves the use of thiosemicarbazide and α-bromoacetyl derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and sensors
Mechanism of Action
The mechanism of action of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways, inducing apoptosis .
Comparison with Similar Compounds
4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.
Properties
CAS No. |
918107-75-2 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
4-[(3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c13-8-10-3-1-9(2-4-10)7-12-11(14)5-6-15-12/h1-6,8H,7H2 |
InChI Key |
NJVUTPASHWGLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

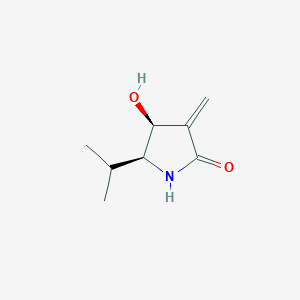
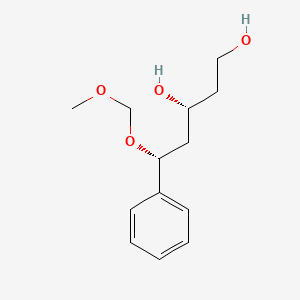
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
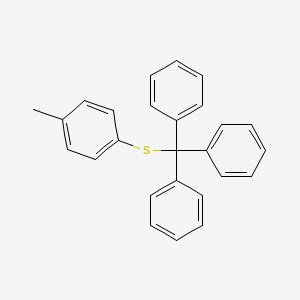
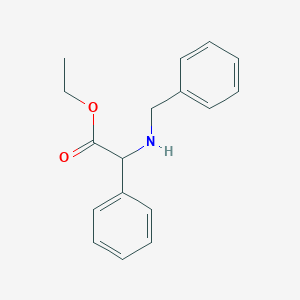
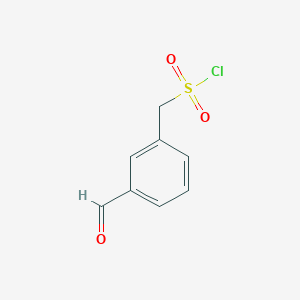
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
